N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a triazolo-pyrimidine derivative featuring a fused heterocyclic core. Key structural elements include:
- A 3,4-dimethoxyphenyl substituent at position 3 of the triazole ring, enhancing hydrophilicity and π-stacking capabilities.
- An N-(4-acetylphenyl)acetamide side chain, contributing to solubility and possible target interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c1-13(29)14-4-6-15(7-5-14)24-19(30)11-27-12-23-21-20(22(27)31)25-26-28(21)16-8-9-17(32-2)18(10-16)33-3/h4-10,12H,11H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIJQDIGMBQIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- IUPAC Name : N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
This structure incorporates various functional groups that contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several pharmacological effects:
-
Anticancer Activity :
- Studies have demonstrated that N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide shows significant cytotoxic effects against various cancer cell lines. For instance, it was reported to inhibit the proliferation of HT29 colorectal cancer cells with an IC50 value indicating potent activity (IC50 < 10 µM) .
- Antimicrobial Properties :
- Anticonvulsant Effects :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The triazole and pyrimidine components may interact with various enzymes involved in cellular proliferation and survival pathways.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial in cancer progression and cell survival.
Case Studies and Experimental Data
A number of studies have been conducted to elucidate the biological activities of N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
Table 1: Comparative Structural Analysis
*Estimated based on structural similarity to .
Key Observations:
- The thioether linkage in ’s compound may enhance lipophilicity and alter metabolic stability compared to the oxygen-based linkage in the target compound.
- Functional Group Impact:
Comparison with Non-Triazolo-Pyrimidine Derivatives
- ’s Benzo[b][1,4]oxazin-3-one Derivatives: Feature a pyrimidine fused to a benzoxazine ring. While structurally distinct, these compounds share synthetic pathways (e.g., Cs₂CO₃-mediated coupling) and target similar kinases .
- ’s Triazin-2-yl Derivatives: Exhibit complex substituents (e.g., dimethylamino, pyrrolidinyl) but lack the triazolo-pyrimidine core, resulting in divergent bioactivity and solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
